molecular formula C16H14ClN3O2S B11149319 2-[(2-chlorobenzyl)amino]-N-(2-furylmethyl)-1,3-thiazole-4-carboxamide

2-[(2-chlorobenzyl)amino]-N-(2-furylmethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11149319
M. Wt: 347.8 g/mol
InChI Key: MIPYLAUTLFOCEZ-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)amino]-N-(2-furylmethyl)-1,3-thiazole-4-carboxamide is a complex organic compound with a molecular formula of C15H15ClN2O3S. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[(2-chlorobenzyl)amino]-N-(2-furylmethyl)-1,3-thiazole-4-carboxamide involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzylamine with 2-furylmethylamine, followed by the introduction of a thiazole ring through cyclization. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[(2-chlorobenzyl)amino]-N-(2-furylmethyl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide.

Scientific Research Applications

2-[(2-chlorobenzyl)amino]-N-(2-furylmethyl)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties, is ongoing.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)amino]-N-(2-furylmethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

2-[(2-chlorobenzyl)amino]-N-(2-furylmethyl)-1,3-thiazole-4-carboxamide can be compared with similar compounds such as:

    2-[(2-chlorobenzyl)amino]-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    2-[(2-bromobenzyl)amino]-N-(2-furylmethyl)-1,3-thiazole-4-carboxamide: Similar structure but with a bromine atom instead of chlorine.

    2-[(2-chlorobenzyl)amino]-N-(2-furylmethyl)-1,3-oxazole-4-carboxamide: Similar structure but with an oxazole ring instead of a thiazole ring.

Properties

Molecular Formula

C16H14ClN3O2S

Molecular Weight

347.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylamino]-N-(furan-2-ylmethyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H14ClN3O2S/c17-13-6-2-1-4-11(13)8-19-16-20-14(10-23-16)15(21)18-9-12-5-3-7-22-12/h1-7,10H,8-9H2,(H,18,21)(H,19,20)

InChI Key

MIPYLAUTLFOCEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC(=CS2)C(=O)NCC3=CC=CO3)Cl

Origin of Product

United States

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